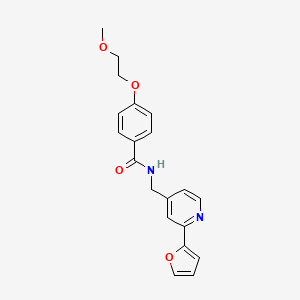

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide is a compound that belongs to the class of benzamide derivatives. Benzamides are an important class of compounds due to their wide range of biological activities, including anticancer properties. The compound of interest is structurally related to N-(pyridin-3-yl)benzamides and N-(pyridin-4-yl)benzamides, which have been studied for their potential in medical applications such as cancer treatment and as selective inhibitors of human enzymes like aldosterone synthase (CYP11B2) .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of aminopyridines with acid chlorides or carboxylic acids in the presence of a base. For instance, 2-hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine using triethylamine as a catalyst, achieving a high yield of 87.8% under mild conditions . This suggests that the synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide could potentially follow a similar route, with modifications to incorporate the furan and methoxyethoxy groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is confirmed using spectroscopic methods such as NMR and mass spectrometry. For example, a series of N-(pyridin-3-yl)benzamides had their structures confirmed by 1H and 13C NMR and mass spectral data . These techniques would be essential in confirming the structure of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide after its synthesis.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by the substituents on the benzamide moiety. The presence of methoxy and nitro groups has been shown to enhance the anticancer activity of these compounds . The furan and pyridine rings in the compound of interest could also influence its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are typically influenced by the nature of the substituents on the aromatic rings. While specific data on N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide is not provided, related compounds have shown moderate to good anticancer activity, which could be indicative of favorable biological properties .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide is involved in complex organic synthesis processes. For instance, it can participate in cyanation, chlorination, and nitration reactions to produce a variety of derivatives useful in further chemical synthesis and investigation of reaction mechanisms (Shiotani & Taniguchi, 1996). Additionally, it can undergo photochemical reactions with bis-aromatic systems, leading to novel photocycloaddition products (Sakamoto et al., 1999).

Catalysis and Material Science

In material science, derivatives of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide are used to study substituent effects on electrical conductivity and electrochemical properties of conjugated polymers. These polymers show potential for applications in electronic devices due to their interesting conductive properties (Reynolds et al., 1993).

Pharmacological Research

Although excluding information related to direct drug use and side effects, it's noteworthy that the compound and its derivatives are involved in pharmacological research exploring new therapeutic targets. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, related to the core structure, have shown significant antiprotozoal activity, suggesting their potential in developing new treatments for protozoal infections (Ismail et al., 2004).

Anticancer Research

In the field of anticancer research, derivatives of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide have been synthesized and evaluated for their activity against various human cancer cell lines. This research contributes to the ongoing search for more effective and targeted anticancer agents (Mohan et al., 2021).

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-(2-methoxyethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-24-11-12-25-17-6-4-16(5-7-17)20(23)22-14-15-8-9-21-18(13-15)19-3-2-10-26-19/h2-10,13H,11-12,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPRFNCABBYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)

![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)

![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)